1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea is a synthetic small molecule that acts as a potent and selective tyrosine kinase inhibitor (TKI). [, , ] It specifically targets Fibroblast Growth Factor Receptor-3 (FGFR3). [] TKIs are a class of compounds that block the action of tyrosine kinases, enzymes crucial for cellular signaling pathways, particularly those involved in cell growth and proliferation. [] In scientific research, 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea serves as a valuable tool for studying FGFR3-mediated signaling pathways and their roles in various cellular processes, especially in the context of cancer. [, ]
PD-166866 is a potent small molecule inhibitor of the fibroblast growth factor receptor 1 tyrosine kinase, classified under the structural category of 6-aryl-pyrido[2,3-d]pyrimidines. This compound has garnered attention for its selective inhibition of the fibroblast growth factor receptor 1, demonstrating significant potential in therapeutic applications related to tumor growth and angiogenesis. PD-166866 was identified through high-throughput screening of compound libraries aimed at measuring protein tyrosine kinase activity, revealing its capability to inhibit angiogenesis effectively .
PD-166866 was synthesized as part of research efforts focused on developing selective inhibitors for various tyrosine kinases. Its discovery was linked to studies investigating the biological characterization of compounds that could inhibit microvessel outgrowth from cultured human placenta artery fragments, highlighting its potential as an antiangiogenic agent .
PD-166866 is classified as a tyrosine kinase inhibitor, specifically targeting the fibroblast growth factor receptor 1. Its selectivity is notable, as it does not significantly inhibit other related receptors such as c-Src, platelet-derived growth factor receptor-beta, epidermal growth factor receptor, or insulin receptor tyrosine kinases .
The synthesis of PD-166866 involves several chemical reactions that yield the final compound. The precise synthetic pathway has been documented in scientific literature, detailing the necessary reagents and conditions required for its production. While specific technical details were not fully disclosed in the available sources, it is noted that the compound can be synthesized following established organic chemistry protocols for similar pyrido[2,3-d]pyrimidine derivatives .
The molecular structure of PD-166866 features a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The exact molecular formula is , and its molecular weight is approximately 269.32 g/mol.
Key structural data include:
These details are essential for understanding the compound's interactions and behaviors in biological systems.
PD-166866 primarily functions through competitive inhibition of the fibroblast growth factor receptor 1 tyrosine kinase activity. This inhibition leads to downstream effects on cellular signaling pathways associated with cell proliferation and angiogenesis.
Research indicates that PD-166866 exhibits an IC50 value of approximately 52.4 nM against fibroblast growth factor receptor 1, confirming its potency. The compound does not interfere with other kinases at concentrations up to 50 µM, underscoring its specificity . Additionally, it has been shown to inhibit basic fibroblast growth factor-induced autophosphorylation and subsequent signaling cascades in various cell lines.
The mechanism of action for PD-166866 involves binding to the ATP-binding site of the fibroblast growth factor receptor 1 tyrosine kinase. This binding prevents substrate phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and angiogenesis.
Experimental data suggest that PD-166866 effectively inhibits bFGF-induced receptor autophosphorylation in NIH 3T3 cells expressing endogenous fibroblast growth factor receptor 1. This inhibition correlates with reduced activation of mitogen-activated protein kinases ERK1/2, which are critical mediators of cellular responses to growth factors .
Relevant analyses indicate that PD-166866 maintains its structural integrity under various experimental conditions, making it suitable for biological studies .
PD-166866 has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit angiogenesis and tumor proliferation. Its selective inhibition profile makes it a candidate for further development as a therapeutic agent in diseases characterized by aberrant fibroblast growth factor signaling, including certain types of cancer and vascular diseases.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3